N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide
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Overview
Description
N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide is a synthetic compound with potential applications in scientific research. It is a member of the oxadiazole family of compounds, which have been shown to possess a range of biological activities. In
Mechanism of Action
The mechanism of action of N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of certain bacteria and fungi. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide is its potential use as a fluorescent probe for the detection of reactive oxygen species. However, one limitation is that more research is needed to fully understand its mechanism of action and potential applications.
Future Directions
There are several potential future directions for research on N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide. These include investigating its potential use as an antitumor agent, exploring its mechanism of action, and developing new synthetic methods for its production. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide involves the reaction of 4-chlorobenzohydrazide with allyl bromide in the presence of potassium carbonate to form N-allyl-4-chlorobenzohydrazide. This intermediate is then reacted with 3-fluorobenzoyl chloride and sodium azide to form the final product.
Scientific Research Applications
N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide has been shown to possess a range of biological activities, including antifungal, antibacterial, and antitumor properties. It has also been investigated for its potential use as a fluorescent probe for the detection of reactive oxygen species.
properties
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-fluoro-N-prop-2-enylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2/c1-2-10-24(19(25)14-4-3-5-16(21)11-14)12-17-22-18(23-26-17)13-6-8-15(20)9-7-13/h2-9,11H,1,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGMKFVVCOBCKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-(prop-2-en-1-yl)benzamide |
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